Cas no 2138168-31-5 (rac-(3R,4R)-4-2-(propan-2-yloxy)ethylpyrrolidin-3-amine)

rac-(3R,4R)-4-2-(propan-2-yloxy)ethylpyrrolidin-3-amine 化学的及び物理的性質
名前と識別子
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- rac-(3R,4R)-4-2-(propan-2-yloxy)ethylpyrrolidin-3-amine
- 2138168-31-5
- EN300-1116998
- rac-(3R,4R)-4-[2-(propan-2-yloxy)ethyl]pyrrolidin-3-amine
-
- インチ: 1S/C9H20N2O/c1-7(2)12-4-3-8-5-11-6-9(8)10/h7-9,11H,3-6,10H2,1-2H3/t8-,9+/m1/s1
- InChIKey: AVVRHQKHCYDDBJ-BDAKNGLRSA-N
- SMILES: O(C(C)C)CC[C@@H]1CNC[C@@H]1N
計算された属性
- 精确分子量: 172.157563266g/mol
- 同位素质量: 172.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 128
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0
- トポロジー分子極性表面積: 47.3Ų
rac-(3R,4R)-4-2-(propan-2-yloxy)ethylpyrrolidin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1116998-0.5g |
rac-(3R,4R)-4-[2-(propan-2-yloxy)ethyl]pyrrolidin-3-amine |
2138168-31-5 | 95% | 0.5g |
$781.0 | 2023-10-27 | |
Enamine | EN300-1116998-5g |
rac-(3R,4R)-4-[2-(propan-2-yloxy)ethyl]pyrrolidin-3-amine |
2138168-31-5 | 95% | 5g |
$2360.0 | 2023-10-27 | |
Enamine | EN300-1116998-0.1g |
rac-(3R,4R)-4-[2-(propan-2-yloxy)ethyl]pyrrolidin-3-amine |
2138168-31-5 | 95% | 0.1g |
$715.0 | 2023-10-27 | |
Enamine | EN300-1116998-1.0g |
rac-(3R,4R)-4-[2-(propan-2-yloxy)ethyl]pyrrolidin-3-amine |
2138168-31-5 | 1g |
$813.0 | 2023-06-09 | ||
Enamine | EN300-1116998-0.05g |
rac-(3R,4R)-4-[2-(propan-2-yloxy)ethyl]pyrrolidin-3-amine |
2138168-31-5 | 95% | 0.05g |
$683.0 | 2023-10-27 | |
Enamine | EN300-1116998-1g |
rac-(3R,4R)-4-[2-(propan-2-yloxy)ethyl]pyrrolidin-3-amine |
2138168-31-5 | 95% | 1g |
$813.0 | 2023-10-27 | |
Enamine | EN300-1116998-0.25g |
rac-(3R,4R)-4-[2-(propan-2-yloxy)ethyl]pyrrolidin-3-amine |
2138168-31-5 | 95% | 0.25g |
$748.0 | 2023-10-27 | |
Enamine | EN300-1116998-10.0g |
rac-(3R,4R)-4-[2-(propan-2-yloxy)ethyl]pyrrolidin-3-amine |
2138168-31-5 | 10g |
$3500.0 | 2023-06-09 | ||
Enamine | EN300-1116998-10g |
rac-(3R,4R)-4-[2-(propan-2-yloxy)ethyl]pyrrolidin-3-amine |
2138168-31-5 | 95% | 10g |
$3500.0 | 2023-10-27 | |
Enamine | EN300-1116998-5.0g |
rac-(3R,4R)-4-[2-(propan-2-yloxy)ethyl]pyrrolidin-3-amine |
2138168-31-5 | 5g |
$2360.0 | 2023-06-09 |
rac-(3R,4R)-4-2-(propan-2-yloxy)ethylpyrrolidin-3-amine 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
rac-(3R,4R)-4-2-(propan-2-yloxy)ethylpyrrolidin-3-amineに関する追加情報
Introduction to rac-(3R,4R)-4-2-(propan-2-yloxy)ethylpyrrolidin-3-amine (CAS No. 2138168-31-5)
rac-(3R,4R)-4-2-(propan-2-yloxy)ethylpyrrolidin-3-amine (CAS No. 2138168-31-5) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of pyrrolidine, a five-membered heterocyclic amine, and features a unique stereochemistry that imparts distinct biological properties. The compound's structure includes an isopropoxyethyl substituent attached to the pyrrolidine ring, which plays a crucial role in its pharmacological activity and selectivity.
The racemic form of this compound, denoted by the prefix rac-, indicates that it is a mixture of equal amounts of the two enantiomers, (3R,4R) and (3S,4S). The presence of these enantiomers can significantly influence the compound's interactions with biological targets, making it an important subject of study in the development of chiral drugs. Recent advancements in chiral synthesis and resolution techniques have enabled researchers to produce and separate these enantiomers with high efficiency and purity.
In the context of medicinal chemistry, rac-(3R,4R)-4-2-(propan-2-yloxy)ethylpyrrolidin-3-amine has been explored for its potential therapeutic applications. One of the key areas of interest is its role as a modulator of neurotransmitter systems. Studies have shown that this compound can interact with specific receptors in the central nervous system (CNS), potentially offering new avenues for the treatment of neurological disorders such as anxiety, depression, and cognitive impairments.
Recent research has also focused on the pharmacokinetic properties of rac-(3R,4R)-4-2-(propan-2-yloxy)ethylpyrrolidin-3-amine. Pharmacokinetic studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted by the body. These studies have revealed that the compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a suitable half-life, which are critical factors for its potential use as an orally administered therapeutic agent.
The safety and efficacy of rac-(3R,4R)-4-2-(propan-2-yloxy)ethylpyrrolidin-3-amine have been evaluated in preclinical models. In vitro assays have demonstrated that the compound can effectively bind to and modulate specific receptors involved in neurotransmission. Additionally, in vivo studies using animal models have shown promising results in terms of efficacy and safety. These findings suggest that rac-(3R,4R)-4-2-(propan-2-yloxy)ethylpyrrolidin-3-amine may have potential as a lead compound for further drug development.
From a synthetic chemistry perspective, the preparation of rac-(3R,4R)-4-2-(propan-2-yloxy)ethylpyrrolidin-3-amine involves several steps that require precise control over stereochemistry. The synthesis typically starts with the formation of the pyrrolidine ring followed by the introduction of the isopropoxyethyl substituent. Advanced synthetic methods such as asymmetric catalysis and chiral resolution techniques are employed to ensure high stereoselectivity and yield.
The structural features of rac-(3R,4R)-4-2-(propan-2-yloxy)ethylpyrrolidin-3-amine contribute to its unique biological activity. The pyrrolidine ring provides a rigid scaffold that can interact with specific binding sites on target proteins. The isopropoxyethyl substituent adds flexibility and hydrophobicity to the molecule, which can enhance its ability to cross cell membranes and interact with receptors in the CNS.
In conclusion, rac-(3R,4R)-4-2-(propan-2-yloxy)ethylpyrrolidin-3-amine (CAS No. 2138168-31-5) is a promising compound with potential applications in medicinal chemistry and pharmaceutical research. Its unique stereochemistry and structural features make it an interesting candidate for further investigation into its therapeutic potential. Ongoing research continues to explore its biological properties and optimize its pharmacological profile for future clinical applications.
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